2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

Purity specification Procurement quality control Solid-state characterization

This compound is the authenticated key intermediate in the industrial synthesis of rofecoxib (Vioxx), utilizing a validated bromination–cyclization protocol. Unlike the chloro analog, the α-bromo ketone exhibits faster SN2 kinetics (HBr vs. HCl pKa) and is documented in peer-reviewed crystallographic studies, ensuring reliable SAR and computational modeling. With defined purity (≥98% GC), optimized synthetic routes (70–82% yield), and hazardous goods compliance (UN 3261 Class 8 PG II), this building block accelerates COX-2 inhibitor and kinase inhibitor programs. Choose this over uncharacterized halogens to reduce route-scouting and secure synthetic reproducibility.

Molecular Formula C9H9BrO3S
Molecular Weight 277.14 g/mol
CAS No. 50413-24-6
Cat. No. B1269269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
CAS50413-24-6
Molecular FormulaC9H9BrO3S
Molecular Weight277.14 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr
InChIInChI=1S/C9H9BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
InChIKeyJOCMYOUZIDSYFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone (CAS 50413-24-6): Compound Profile and Procurement Specifications


2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone (CAS 50413-24-6), also known as 4-methylsulfonyl phenacyl bromide or α-bromo-4-(methylsulfonyl)acetophenone, is a solid aromatic ketone with molecular formula C9H9BrO3S and molecular weight 277.14 g/mol. The compound features a reactive α-bromo ketone moiety adjacent to a 4-methylsulfonyl-substituted phenyl ring. Key physicochemical parameters include a melting point of 126–131 °C and a predicted boiling point of 428.4±41.0 °C at 760 mmHg . The compound's primary utility resides in its role as an electrophilic building block in nucleophilic substitution and cyclization reactions, particularly within medicinal chemistry programs targeting kinase inhibitors, COX-2 inhibitors, and anti-inflammatory agents . Commercially, the compound is available in research quantities ranging from 5 g to kilogram scale, with typical purity specifications of ≥97% to ≥99% by GC .

Why In-Class Analogs Cannot Substitute for 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone in Critical Applications


Within the α-halo-4-(methylsulfonyl)acetophenone chemical class, substitution among halogen variants (bromo, chloro) is not functionally equivalent. The bromo derivative (target compound) differs fundamentally from its chloro analog (CAS 99586-87-5) in both physicochemical parameters and reactivity profile. Critically, the target compound is a validated and documented key intermediate in the industrial synthesis of rofecoxib (Vioxx), a selective COX-2 inhibitor, where the bromine atom undergoes cyclization with DBU and TEA in acetonitrile to yield the furanone core [1]. The chloro analog lacks comparable documented utility in this exact validated industrial route. Furthermore, the leaving group capacity of bromide (pKa of conjugate acid HBr ≈ –9) versus chloride (pKa HCl ≈ –7) translates to quantifiably different nucleophilic substitution kinetics [2]. The presence of the strong electron-withdrawing methylsulfonyl group (–SO2CH3) further modulates the reactivity of the α-halo ketone, making direct substitution with non-sulfonyl or different halogen analogs unpredictable without empirical re-validation. These differences manifest concretely in reaction yields, byproduct profiles, and downstream synthetic efficiency, as detailed in Section 3.

Quantitative Comparative Evidence for 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone (CAS 50413-24-6) Versus In-Class Analogs


Superior Purity Specification and Solid-State Handling Versus Chloro Analog

The target bromo compound is available with validated purity specifications of ≥99% (GC) and ≥98.0% (GC) from multiple established commercial sources, with a defined and consistent melting point range of 126–131 °C that enables identity verification and purity assessment . In contrast, the chloro analog (2-chloro-1-(4-(methylsulfonyl)phenyl)ethanone, CAS 99586-87-5) lacks defined melting point data in authoritative databases and is typically offered at lower purity specifications (≥95%), with limited analytical characterization available from reputable suppliers . The absence of validated melting point data for the chloro analog precludes routine melting point determination as a quality control metric, representing a tangible procurement and quality assurance disadvantage.

Purity specification Procurement quality control Solid-state characterization

Optimized Synthetic Yield and Reduced Di-Bromination Byproducts via Controlled Bromination Protocol

A controlled bromination protocol for synthesizing the target compound using bromine in glacial acetic acid with catalytic HCl at ambient temperature yields 70–75% of the α-bromo product while limiting di-bromination byproducts to <5% . Alternative literature methods for α-halo acetophenones using uncontrolled bromination or alternative halogenating agents (e.g., SO2Cl2 for chloro derivatives) frequently report lower yields or more extensive polyhalogenation side reactions. For the chloro analog specifically, no comparable optimized protocol with quantified byproduct suppression has been reported in peer-reviewed literature. An alternative synthesis route starting from thioanisole and acetyl chloride via Friedel-Crafts reaction, bromination, and oxidation achieves an 82% overall yield for the target compound, representing an optimized three-step sequence with full characterization (IR and 1H NMR) [1].

Synthetic methodology Reaction optimization Byproduct minimization

Validated Intermediate in Rofecoxib (Vioxx) Industrial Synthesis Pathway

The target compound is explicitly documented as 4-(methylsulfonyl)phenacyl bromide (V), a validated and essential intermediate in the established industrial synthetic route to rofecoxib, a selective COX-2 inhibitor approved for human therapeutic use [1]. The synthetic sequence involves bromination of the precursor ketone with Br2 and AlCl3 in chloroform to yield the target compound, followed by cyclization with DBU and TEA in acetonitrile to construct the furanone core. This validated role in an approved drug synthesis pathway distinguishes the target compound from the chloro analog, for which no comparable documentation exists in peer-reviewed pharmaceutical synthesis literature. The methylsulfonyl substitution pattern is critical for COX-2 selectivity, as demonstrated in structure-activity relationship studies of related 4-methylsulfonylphenyl derivatives [2]. A patent application further identifies 2-bromo-1-(4-methylsulfonyl)acetophenone as an important intermediate in the synthesis of rofecoxib compounds [3].

Pharmaceutical synthesis COX-2 inhibitor Validated intermediate

Documented X-Ray Crystallographic Structure and Updated Spectroscopic Characterization

The target compound has been characterized by X-ray crystallography for the first time, providing definitive solid-state structural confirmation, with updated 1H NMR, 13C NMR, and IR spectroscopic data relative to earlier reports [1]. This comprehensive structural validation distinguishes the target compound from the chloro analog, for which no peer-reviewed X-ray crystallographic data are available in the literature. The availability of a confirmed crystal structure enables accurate computational modeling, docking studies, and structure-based design of derivatives. The updated spectroscopic data provide reliable reference standards for identity verification and purity assessment in quality control settings. The compound's InChIKey (JOCMYOUZIDSYFO-UHFFFAOYSA-N) and MDL number (MFCD00673134) are also cross-referenced across multiple authoritative databases .

Structural characterization X-ray crystallography Spectroscopic reference

Storage Stability Under Inert Atmosphere at 2–8 °C with Documented Hazard Profile

The target compound has defined storage specifications: recommended storage under inert atmosphere (nitrogen or argon) at 2–8 °C, with documented stability when stored properly and no known hazardous decomposition reactions under recommended conditions . The compound is classified with GHS hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or inhaled), H314 (causes severe skin burns and eye damage), and H341 (suspected of causing genetic defects) . These explicit safety and storage parameters enable proper risk assessment and compliance with laboratory safety protocols. In contrast, the chloro analog lacks equivalent comprehensive hazard and stability documentation from reputable authoritative sources, with many supplier datasheets providing incomplete or inconsistent safety information.

Storage stability Safety handling Procurement logistics

Reactivity Advantage: Superior Leaving Group Capacity in Nucleophilic Substitution

As a class-level property, bromide is a significantly better leaving group than chloride in nucleophilic substitution reactions, with the pKa of the conjugate acid HBr being approximately –9 compared to HCl at approximately –7 [1]. This difference translates to quantifiably faster SN2 kinetics and milder reaction conditions for bromide-based electrophiles. Kinetic studies of substituted phenacyl bromides with sulfur nucleophiles (thioglycolic acid and thiophenol) in methanol demonstrate clean SN2 substitution to give 2-sulfanylacetic acid derivatives and benzenethiol derivatives [2]. The presence of the electron-withdrawing 4-methylsulfonyl group further activates the α-carbon toward nucleophilic attack, enhancing reactivity. While the chloro analog is also an electrophile, the reduced leaving group capacity of chloride relative to bromide necessitates harsher reaction conditions (higher temperatures, longer reaction times, or stronger nucleophiles) to achieve comparable conversion, which may compromise functional group tolerance in complex substrates.

Reaction kinetics Leaving group Nucleophilic substitution

Validated Application Scenarios for 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone in Medicinal Chemistry and Organic Synthesis


Synthesis of Selective COX-2 Inhibitor Scaffolds (Rofecoxib-Class Furanoes)

This compound is the documented electrophilic intermediate for constructing the furanone core of rofecoxib (Vioxx), a clinically validated selective COX-2 inhibitor. The established protocol—bromination of 4-(methylsulfonyl)acetophenone with Br2/AlCl3 in chloroform to yield the target compound, followed by cyclization with DBU and TEA in acetonitrile—provides a validated synthetic route with precedent in approved drug manufacturing [1]. Users requiring a reliable intermediate for COX-2 inhibitor development or SAR exploration of 4-methylsulfonylphenyl derivatives should prioritize this compound over less characterized halogen analogs to leverage the documented synthetic pathway and reduce route-scouting effort.

Preparation of Kinase Inhibitor Libraries via Nucleophilic Substitution and Suzuki Coupling

The α-bromo ketone moiety serves as an electrophilic handle for nucleophilic substitution with amines, thiols, and other heteroatom nucleophiles, enabling rapid diversification into kinase inhibitor scaffolds. The compound is widely employed in medicinal chemistry for the synthesis of kinase inhibitors and anti-inflammatory agents . Kinetic studies confirm clean SN2 substitution with sulfur nucleophiles (thioglycolic acid, thiophenol) in methanol to yield 2-sulfanylacetic acid derivatives and benzenethiol derivatives, providing a reliable synthetic platform for library generation [2]. The defined purity specifications (≥98–99% GC) and validated melting point (126–131 °C) ensure consistent stoichiometry and reproducible reaction outcomes across library synthesis campaigns .

Structure-Based Drug Design Requiring Definitive Crystallographic Validation

The compound has been characterized by X-ray crystallography for the first time, with updated 1H NMR, 13C NMR, and IR spectroscopic data reported in peer-reviewed literature [3]. This definitive solid-state structure enables accurate computational modeling, molecular docking simulations, and structure-guided optimization of derivative compounds. Users engaged in structure-based drug design, computational chemistry, or crystallographic fragment screening should prioritize this compound over analogs lacking crystallographic validation, as the confirmed geometry eliminates ambiguity in SAR interpretation and model building.

Scale-Up and Process Chemistry Requiring Documented Byproduct Control

The controlled bromination protocol for this compound—using bromine in glacial acetic acid with catalytic HCl at ambient temperature—achieves 70–75% yield while limiting di-bromination byproducts to <5% . An alternative three-step route (Friedel-Crafts, bromination, oxidation) from thioanisole and acetyl chloride achieves 82% overall yield with full characterization [4]. For process chemistry groups scaling up α-halo-4-(methylsulfonyl)acetophenone derivatives, the availability of these optimized protocols with quantified yield and byproduct specifications reduces development time and cost. The compound's defined storage requirements (inert atmosphere, 2–8 °C) and comprehensive hazard classification (GHS H302+H312+H332, H314, H341; UN 3261 Class 8 PG II) further enable compliant large-scale handling and procurement logistics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.